molecular formula C7H6FNO4 B15247787 5-(Dihydroxymethyl)-2-fluoronicotinicacid

5-(Dihydroxymethyl)-2-fluoronicotinicacid

Katalognummer: B15247787
Molekulargewicht: 187.12 g/mol
InChI-Schlüssel: UWSRCKLWFPWWGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Dihydroxymethyl)-2-fluoronicotinicacid is a fluorinated derivative of nicotinic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dihydroxymethyl)-2-fluoronicotinicacid typically involves the fluorination of nicotinic acid derivatives. One common method is the reaction of 5-(Dihydroxymethyl)nicotinic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Dihydroxymethyl)-2-fluoronicotinicacid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: 5-(Carboxymethyl)-2-fluoronicotinic acid.

    Reduction: 5-(Hydroxymethyl)-2-fluoronicotinic alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-(Dihydroxymethyl)-2-fluoronicotinicacid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its fluorine atom, which can be detected using NMR spectroscopy.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials with unique properties, such as fluorinated polymers.

Wirkmechanismus

The mechanism of action of 5-(Dihydroxymethyl)-2-fluoronicotinicacid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The hydroxymethyl groups can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(Hydroxymethyl)-2-fluoronicotinic acid: Lacks one hydroxymethyl group compared to 5-(Dihydroxymethyl)-2-fluoronicotinicacid.

    2-Fluoronicotinic acid: Lacks both hydroxymethyl groups.

    5-(Dihydroxymethyl)nicotinic acid: Lacks the fluorine atom.

Uniqueness

This compound is unique due to the presence of both hydroxymethyl groups and a fluorine atom. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological targets, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C7H6FNO4

Molekulargewicht

187.12 g/mol

IUPAC-Name

5-(dihydroxymethyl)-2-fluoropyridine-3-carboxylic acid

InChI

InChI=1S/C7H6FNO4/c8-5-4(7(12)13)1-3(2-9-5)6(10)11/h1-2,6,10-11H,(H,12,13)

InChI-Schlüssel

UWSRCKLWFPWWGP-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=C1C(=O)O)F)C(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.